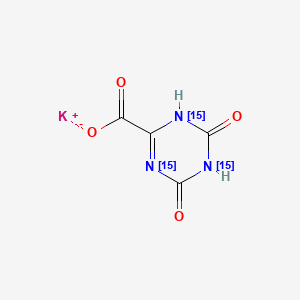
potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate, also known as potassium oxonate, is a chemical compound with the molecular formula C4H2KN3O4. It is a white crystalline powder that is soluble in hot water. This compound is known for its role as a uricase inhibitor and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate can be synthesized through the reaction of oxonic acid with potassium carbonate. The reaction typically involves dissolving oxonic acid in water and then adding potassium carbonate. The mixture is then heated and stirred until the reaction is complete. The product is obtained by crystallization and drying .
Industrial Production Methods
In industrial settings, the production of potassium oxonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role as a uricase inhibitor, which has implications in the treatment of gout and hyperuricemia.
Medicine: It is a component of certain chemotherapy regimens, where it helps to reduce the gastrointestinal toxicity of fluorouracil.
Industry: The compound is used in the production of certain pharmaceuticals and as a catalyst in chemical manufacturing processes
Mécanisme D'action
The primary mechanism of action of potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is its inhibition of uricase, an enzyme involved in the oxidation of uric acid to allantoin. By inhibiting uricase, the compound reduces the breakdown of uric acid, which can help manage conditions like gout. Additionally, in chemotherapy, it inhibits the phosphorylation of fluorouracil, thereby reducing its gastrointestinal toxicity without compromising its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Allantoxanic acid potassium salt
- Potassium 4,6-dihydroxy-1,3,5-triazine-2-carboxylate
- Potassium s-triazine-2,4-dione-6-carboxylate
Uniqueness
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is unique due to its specific inhibitory action on uricase and its role in reducing the toxicity of fluorouracil in chemotherapy. This dual functionality makes it particularly valuable in both medical and industrial applications .
Propriétés
Formule moléculaire |
C4H2KN3O4 |
|---|---|
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1/i5+1,6+1,7+1; |
Clé InChI |
IAPCTXZQXAVYNG-RYBQTAQPSA-M |
SMILES isomérique |
C1(=[15N]C(=O)[15NH]C(=O)[15NH]1)C(=O)[O-].[K+] |
SMILES canonique |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


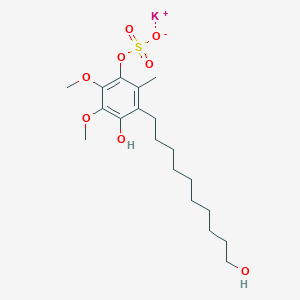
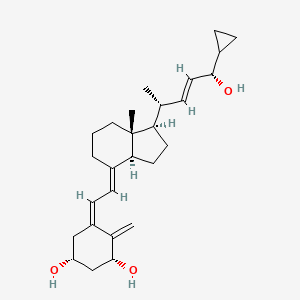
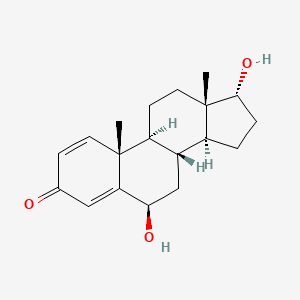
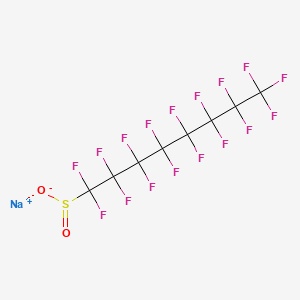
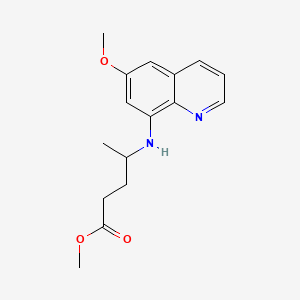

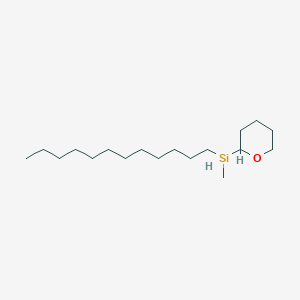
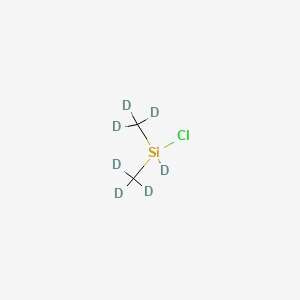
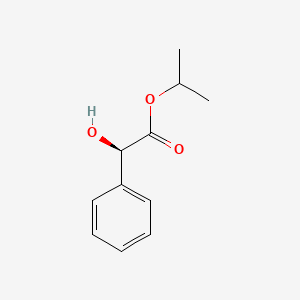
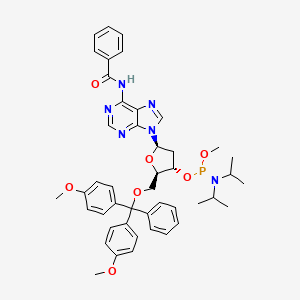

![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)


